BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data Interpretation for 5-Hydroxy-
1-methylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Hydroxy-1-methylpyrazole

Cat. No.: B124684

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Hydroxy-1-
methylpyrazole (CAS RN: 33641-15-5), a heterocyclic compound of interest in medicinal
chemistry and herbicide development.[1][2] Due to the limited availability of published
experimental spectra for this specific molecule, this guide focuses on predicted data derived
from the analysis of structurally related compounds and established spectroscopic principles.
The methodologies for acquiring such data are also detailed.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 5-Hydroxy-1-
methylpyrazole. These predictions are based on the analysis of similar pyrazole derivatives
and established spectral databases.

Table 1: Predicted *H NMR Spectroscopic Data for 5-
Hydroxy-1-methylpyrazole in DMSO-de
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Predicted Chemical

Predicted Coupling

Protons . Multiplicity
Shift (6, ppm) Constant (J, Hz)
H4 ~5.8 Doublet ~2.5
H3 ~7.3 Doublet ~2.5
N-CHs ~3.6 Singlet
OH ~11.0 Broad Singlet

Table 2: Predicted **C NMR Spectroscopic Data for 5-

Carbon Atom

Predicted Chemical Shift (8, ppm)

C5 ~155
C3 ~135
C4 ~95
N-CHs ~35

Table 3: Predicted Infrared (IR) Spectroscopy Data for 5-

Hydroxy-1-methylpyrazole

Wavenumber (cm~?) Intensity Assignment

3200 - 2800 Broad, Strong O-H stretch

3100 - 3000 Medium C-H stretch (aromatic)

2980 - 2850 Medium C-H stretch (aliphatic)

1640 Strong C=0 stretch (from pyrazolone
tautomer)

~1580 Medium C=N stretch

~1500 Medium C=C stretch (aromatic)

1250 - 1000 Medium C-O stretch
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Table 4: Predicted Mass Spectrometry (MS) Data for 5-
Hydroxy-1-methylpyrazole

Predicted Relative

mlz . Assighment
Intensity

98 High [M]* (Molecular lon)

83 Medium [M - CHs]*

70 Medium [M-COJ*

55 High [M - HNCOJ*

Interpretation of Spectroscopic Data

IH NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals.
The protons on the pyrazole ring (H3 and H4) would appear as doublets due to their coupling.
The N-methyl protons would be a singlet, and the hydroxyl proton would likely be a broad
singlet due to hydrogen bonding and exchange with any residual water in the solvent.

13C NMR Spectroscopy: The carbon NMR spectrum is predicted to have four signals
corresponding to the four unique carbon atoms in the molecule. The C5 carbon, being attached
to the electronegative oxygen atom, is expected to be the most downfield. The C3 and C4
carbons of the pyrazole ring will have distinct chemical shifts, and the N-methyl carbon will
appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a broad absorption
band for the O-H stretch, characteristic of the hydroxyl group. The presence of a strong C=0
stretching peak around 1640 cm~* would indicate the presence of the pyrazolone tautomer in
equilibrium. Aromatic and aliphatic C-H stretching vibrations, as well as C=N and C=C
stretching bands, are also expected. For a related compound, methyl 5-hydroxy-1-phenyl-1H-
pyrazole-3-carboxylate, an OH stretching vibration was observed at 3204 cm~2.[3]

Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z 98,
corresponding to the molecular weight of 5-Hydroxy-1-methylpyrazole (CsHeN20). Common
fragmentation patterns for pyrazoles include the loss of a methyl group, carbon monoxide, and
isocyanic acid.
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of 5-Hydroxy-1-methylpyrazole and
dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds) in a
5 mm NMR tube.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

e 'H NMR Acquisition:

o

Pulse Sequence: Standard single-pulse experiment.

[¢]

Spectral Width: 0-12 ppm.

o

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

o

e 13C NMR Acquisition:

o Pulse Sequence: Proton-decoupled single-pulse experiment.

[e]

Spectral Width: 0-200 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

o

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a
reference.

Infrared (IR) Spectroscopy
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e Sample Preparation:

o Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr)
powder and press it into a thin, transparent pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total
Reflectance (ATR) crystal.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum in the range of 4000-400 cm™1,

o Data Processing: Perform a background subtraction to remove atmospheric (CO2 and Hz0)
absorptions.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 5-Hydroxy-1-methylpyrazole in a volatile
solvent like methanol or acetonitrile.

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition:
o ESI: Infuse the sample solution directly into the ion source.

o El: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-
MS).

e Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations
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Caption: Synthesis pathway for 5-Hydroxy-1-methylpyrazole.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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